3-(4-Acetoxy-3-methoxyphenyl)propane-1,2-diyl diacetate
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Overview
Description
3-(4-Acetoxy-3-methoxyphenyl)propane-1,2-diyl diacetate is an organic compound with the molecular formula C14H18O7 It is characterized by the presence of acetoxy and methoxy groups attached to a phenyl ring, which is further connected to a propane-1,2-diyl diacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetoxy-3-methoxyphenyl)propane-1,2-diyl diacetate typically involves the esterification of 3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl groups to acetoxy groups .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetoxy-3-methoxyphenyl)propane-1,2-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenylpropane derivatives.
Scientific Research Applications
3-(4-Acetoxy-3-methoxyphenyl)propane-1,2-diyl diacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Acetoxy-3-methoxyphenyl)propane-1,2-diyl diacetate involves its interaction with specific molecular targets and pathways. The acetoxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Acetoxymethoxy)-1,3-propanediyl diacetate: Similar structure with acetoxy and methoxy groups on a propane backbone.
(4-Acetoxy-3-methoxyphenyl)methylene diacetate: Contains a methylene group instead of a propane-1,2-diyl moiety.
Uniqueness
3-(4-Acetoxy-3-methoxyphenyl)propane-1,2-diyl diacetate is unique due to its specific arrangement of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20O7 |
---|---|
Molecular Weight |
324.32 g/mol |
IUPAC Name |
[2-acetyloxy-3-(4-acetyloxy-3-methoxyphenyl)propyl] acetate |
InChI |
InChI=1S/C16H20O7/c1-10(17)21-9-14(22-11(2)18)7-13-5-6-15(23-12(3)19)16(8-13)20-4/h5-6,8,14H,7,9H2,1-4H3 |
InChI Key |
HOFDJSIQKCFJNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(CC1=CC(=C(C=C1)OC(=O)C)OC)OC(=O)C |
Origin of Product |
United States |
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